N-(4-乙酰苯基)-4-氯苯甲酰胺

描述

Synthesis Analysis

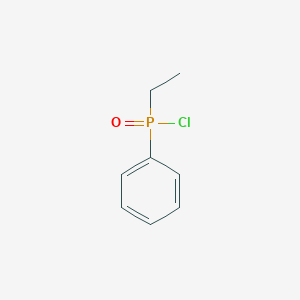

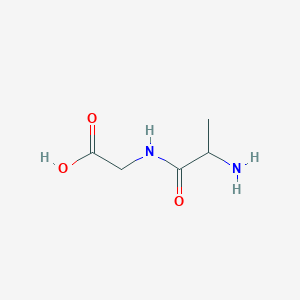

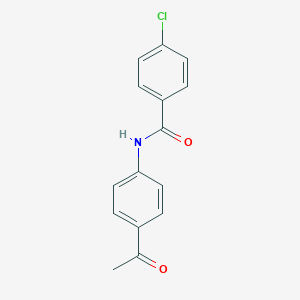

The synthesis of N-(4-Acetylphenyl)-4-chlorobenzamide has been demonstrated through a one-pot synthesis under base conditions, which offers advantages such as excellent yields, short reaction times, and high purity. The chemical structure is elucidated using 1H-NMR, FT-IR, and UV-Vis spectroscopy, confirming the high efficiency and simplicity of the synthesis route (Kobkeatthawin et al., 2017).

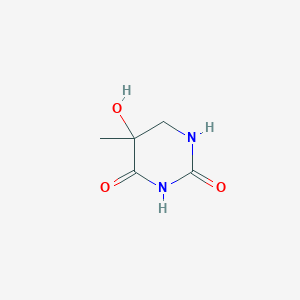

Molecular Structure Analysis

The crystal structure analysis reveals a V-shaped molecule with dihedral angles and hydrogen bonding patterns contributing to its stability. The molecular complex analysis by X-ray diffraction illustrates significant intramolecular and intermolecular interactions, further affirming the molecule's structural intricacy and stability (Kobkeatthawin et al., 2017).

Chemical Reactions and Properties

Research on the electrophilic properties and potential reactivity with nucleophiles like cyanide or glutathione under physiological conditions has been explored, highlighting the compound's behavior in various chemical contexts. This investigation aids in understanding the compound's reactivity and interaction with different chemical agents (Overton et al., 1986).

Physical Properties Analysis

The physical properties, such as crystal packing and intermolecular forces, are delineated through crystallography reports. The analysis of hydrogen bonds, weak C−H···O, C−Cl···π, and π···π interactions enriches the understanding of its physical attributes and the forces contributing to its stability and structure (Kobkeatthawin et al., 2017).

Chemical Properties Analysis

The compound's chemical properties, including its reaction with nucleophiles and its electrophilic characteristics, have been meticulously investigated. Studies highlight its potential reactivity, providing insights into its chemical behavior and interactions with various molecules (Overton et al., 1986).

科学研究应用

1. Antimicrobial Activities and Molecular Docking Studies

- Summary of Application: N-(4-acetylphenyl)-4-chlorobenzamide is used in the synthesis of sulfonamide compounds, which have been evaluated for their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

- Methods of Application: The compounds were synthesized and their antibacterial properties were studied using molecular docking research. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method .

- Results or Outcomes: All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa. The MIC value for E. coli and P. aeruginosa was determined as 256 μg/mL. MIC against S. aureus was observed to be 256 and 512 μg/mL for the PSASF compound and the other compounds respectively .

2. Synthesis and Crystal Structure Analysis

- Summary of Application: N-(4-acetylphenyl)-4-chlorobenzamide is synthesized under base conditions. This method offers several advantages such as excellent yields, short reaction times, and high purity .

- Methods of Application: The chemical structure was elucidated using 1H-NMR, FT-IR, and UV-Vis spectroscopy. The crystal structure of the substance was determined by single crystal X-ray structure analysis .

- Results or Outcomes: The molecule is in a V-shape. The two substituted benzene rings make the dihedral angle of 84.31 (9)°. In the crystal packing, the molecules are linked by N–H···O and C–H···O hydrogen bonds into double chains along the b-axis. The crystal is further stabilized by weak C−H···O, C−Cl···π and π···π interactions .

3. Chemistry, Coordination, Structure and Biological Aspects of Thioureas

- Summary of Application: N-(4-acetylphenyl)-4-chlorobenzamide is used in the synthesis of 1-(acyl/aroyl)-3-(substituted) thioureas. These compounds have received attention due to their variable topological aspects, binding modes and broad spectrum promising pharmacological properties .

- Methods of Application: The compounds are synthesized and their biological activities are studied using various organic transformations into other demanding scaffolds .

- Results or Outcomes: The study suggested that complexes exhibited significantly more cytotoxic action than N,N,N′-trisubstituted thioureas and were perhaps a practical choice for cancer treatment after in vivo and other clinical investigations .

4. Synthesis and Antioxidant, Antibacterial Activity of Thiophene-2-Carboxamide Derivatives

- Summary of Application: N-(4-acetylphenyl)-4-chlorobenzamide is used in the synthesis of thiophene-2-carboxamide derivatives substituted with hydroxyl, methyl and amino groups at position-3 .

- Methods of Application: The compounds are synthesized and their antioxidant and antibacterial properties are studied using DFT investigations .

- Results or Outcomes: The amino thiophene-2-carboxamide exhibit significant inhibition activity 62.0% compared to ascorbic acid. The antibacterial activity against two pathogenic Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and two of pathogenic Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) revealed that one of the compounds records the highest activity index compared to ampicillin .

5. Michael-Type Addition of Aromatic Alcohols

- Summary of Application: N-(4-acetylphenyl)-4-chlorobenzamide is used in the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones .

- Methods of Application: The compounds are synthesized in a single step with satisfactory overall yield .

- Results or Outcomes: The products of this reaction are of potential medicinal interest .

6. Non-Toxic Cyanide Sources and Cyanating Agents

- Summary of Application: N-(4-acetylphenyl)-4-chlorobenzamide is used in the synthesis of aryl cyanates. These compounds are usually synthesized from phenols and cyanogen bromide, which is substantially more expensive and more toxic than free cyanide .

- Methods of Application: The compounds are synthesized and their properties are studied using various organic transformations .

- Results or Outcomes: The study suggested that these compounds could be a practical choice for various applications after further investigations .

7. Synthesis of New Pyridines with Sulfonamide Moiety

- Summary of Application: N-(4-acetylphenyl)-4-chlorobenzamide is used in the synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism .

- Methods of Application: The compounds are synthesized and their properties are studied using various organic transformations .

- Results or Outcomes: The study suggested that these compounds could be a practical choice for various applications after further investigations .

属性

IUPAC Name |

N-(4-acetylphenyl)-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDNUECBGFPZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350102 | |

| Record name | N-(4-acetylphenyl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-4-chlorobenzamide | |

CAS RN |

72269-23-9 | |

| Record name | N-(4-acetylphenyl)-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。